2-Butanoyl-4,4-dimethylcyclohexan-1-one
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Overview
Description
2-Butanoyl-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2. It is a cyclohexanone derivative characterized by a butanoyl group at the second position and two methyl groups at the fourth position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-4,4-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the microbial reduction of 2,4-dimethylcyclohex-2-en-1-one using Beauveria sulfurescens, which leads to the formation of 2,4-dimethylcyclohexanols. These alcohols are then oxidized to yield the desired ketone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Butanoyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Butanoyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Butanoyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylcyclohexan-1-one: A similar compound with a different substituent at the second position.
4,4-Dimethylcyclohexan-1-one: Lacks the butanoyl group at the second position.
2-Butanoylcyclohexan-1-one: Lacks the methyl groups at the fourth position.
Uniqueness
2-Butanoyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both the butanoyl group and the two methyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-butanoyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-4-5-10(13)9-8-12(2,3)7-6-11(9)14/h9H,4-8H2,1-3H3 |
InChI Key |
RETUFHMFDYGXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CC(CCC1=O)(C)C |
Origin of Product |
United States |
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